c(RGDfV) vs. Cilengitide: Integrin Binding Selectivity
In a head-to-head solid-phase binding assay using immobilized αvβ3 and α5β1 integrins with biotinylated vitronectin and fibronectin as ligands, c(RGDfV) (designated 1b) exhibited an αvβ3 IC50 of 3.2 ± 1.3 nM compared to cilengitide (1a) at 0.71 ± 0.06 nM. Critically, c(RGDfV) demonstrated substantially lower affinity for α5β1 integrin (IC50 166 ± 28 nM) compared to cilengitide (IC50 14.4 ± 3.1 nM), resulting in an α5β1/αvβ3 selectivity ratio of 51.9 for c(RGDfV) versus 20.3 for cilengitide [1].
| Evidence Dimension | Integrin binding affinity (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | αvβ3 IC50: 3.2 ± 1.3 nM; α5β1 IC50: 166 ± 28 nM; α5β1/αvβ3 ratio: 51.9 |
| Comparator Or Baseline | Cilengitide (cyclo[Arg-Gly-Asp-D-Phe-(NMe)Val]): αvβ3 IC50 0.71 ± 0.06 nM; α5β1 IC50 14.4 ± 3.1 nM; α5β1/αvβ3 ratio: 20.3 |
| Quantified Difference | c(RGDfV) is ~4.5-fold less potent on αvβ3 but exhibits ~2.6-fold greater selectivity against α5β1 (selectivity ratio 51.9 vs. 20.3) |
| Conditions | Solid-phase ELISA-like binding assay; immobilized integrin αvβ3 or α5β1 incubated with compounds at 10⁻¹²–10⁻⁵ M; biotinylated vitronectin (αvβ3) or fibronectin (α5β1) at 1 μg/mL; triplicate wells; duplicate independent experiments |
Why This Matters
The differential α5β1 selectivity profile of c(RGDfV) is mechanistically relevant for applications where minimizing α5β1-mediated off-target effects is prioritized over absolute αvβ3 potency.
- [1] Bugatti K, Sartori A, Battistini L, et al. Cyclic RGD and isoDGR integrin ligands containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) scaffolds. Molecules. 2020;25(24):5966. Table 1. View Source
